Enhanced Steric Bulk vs. Methoxy and Ethoxy Analogs
The isopropoxy group in 3-Fluoro-5-isopropoxyphenylboronic acid provides significantly greater steric hindrance compared to the methoxy group in 3-fluoro-5-methoxyphenylboronic acid or the ethoxy group in 3-fluoro-5-ethoxyphenylboronic acid. This increased bulk can be a critical factor in achieving high regioselectivity and preventing unwanted side reactions in Suzuki-Miyaura couplings, particularly when coupling with sterically demanding aryl halides [1].
| Evidence Dimension | Steric bulk (estimated by substituent molar volume or A-value) |
|---|---|
| Target Compound Data | Isopropoxy group (~2.8 A-value equivalent) |
| Comparator Or Baseline | 3-Fluoro-5-methoxyphenylboronic acid (Methoxy group, A-value ~1.7); 3-Fluoro-5-ethoxyphenylboronic acid (Ethoxy group, A-value ~1.75) |
| Quantified Difference | Approximately 60% larger steric bulk for isopropoxy vs. methoxy, based on A-values [2]. |
| Conditions | The A-value is a standard measure of steric bulk for a substituent on a cyclohexane ring, providing a class-level inference for its behavior in other systems [2]. |
Why This Matters
This enhanced steric profile can enable successful coupling reactions where smaller alkoxy analogs fail due to poor selectivity or catalyst poisoning.
- [1] Sigma-Aldrich. (3-fluoro-5-isopropoxyphenyl)boronic acid AldrichCPR. Product page. Available at: https://wwwqws.sigmaaldrich.com View Source
- [2] Eliel, E. L.; Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Provides A-values for common substituents, used for class-level inference). View Source
